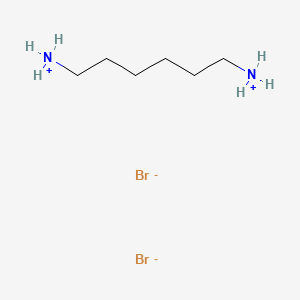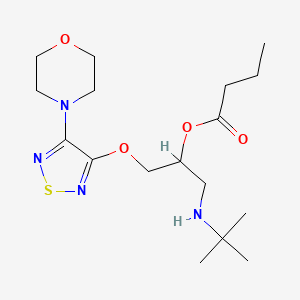
(RS)-Butyryltimolol
Overview
Description
(RS)-Butyryltimolol is a beta-adrenergic receptor antagonist that has been used in scientific research for its potential applications in treating cardiovascular diseases. This compound was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments. In
Mechanism of Action
The mechanism of action of ((RS)-Butyryltimolol)-Butyryltimolol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding inhibits the action of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure. By blocking these hormones, ((RS)-Butyryltimolol)-Butyryltimolol can lead to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects
((RS)-Butyryltimolol)-Butyryltimolol has been shown to have a number of biochemical and physiological effects in the body. It can reduce heart rate and blood pressure, which can be beneficial in treating cardiovascular diseases. It can also reduce intraocular pressure, which is important in treating glaucoma. However, ((RS)-Butyryltimolol)-Butyryltimolol can also have negative effects on the body, such as bronchoconstriction and hypoglycemia.
Advantages and Limitations for Lab Experiments
((RS)-Butyryltimolol)-Butyryltimolol has several advantages and limitations when used in lab experiments. One advantage is that it has a high degree of selectivity for beta-adrenergic receptors, which can make it useful for studying the effects of beta-blockers on the heart and blood vessels. However, one limitation is that it can have negative effects on other parts of the body, such as the lungs and blood sugar levels. This can make it difficult to use in experiments that require a high degree of specificity.
Future Directions
There are several potential future directions for research on ((RS)-Butyryltimolol)-Butyryltimolol. One area of interest is studying its potential use in treating other diseases, such as anxiety and depression. Another area of interest is developing new synthesis methods that can improve yield and reduce impurities. Additionally, researchers may explore new formulations of ((RS)-Butyryltimolol)-Butyryltimolol that can reduce negative side effects and improve efficacy.
Conclusion
((RS)-Butyryltimolol)-Butyryltimolol is a beta-adrenergic receptor antagonist that has been studied for its potential applications in treating cardiovascular diseases and glaucoma. Its mechanism of action involves binding to beta-adrenergic receptors and inhibiting the action of epinephrine and norepinephrine. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on this compound.
Scientific Research Applications
((RS)-Butyryltimolol)-Butyryltimolol has been studied for its potential application in treating cardiovascular diseases such as hypertension and heart failure. It has been shown to have a selective beta-blocking effect on the heart and blood vessels, which can lead to a decrease in heart rate and blood pressure. This compound has also been studied for its potential use in treating glaucoma, as it can reduce intraocular pressure.
properties
IUPAC Name |
[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCFKQCZRWRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




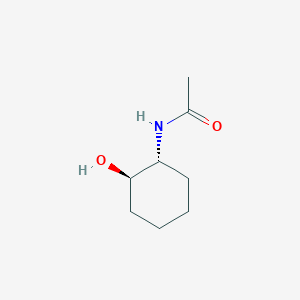
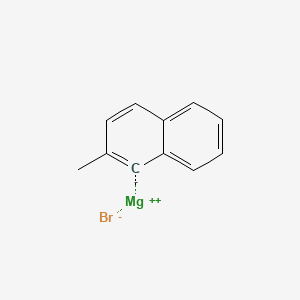
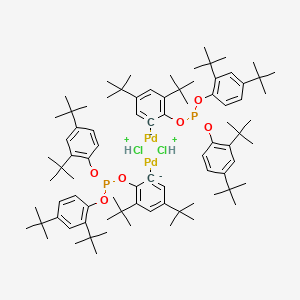
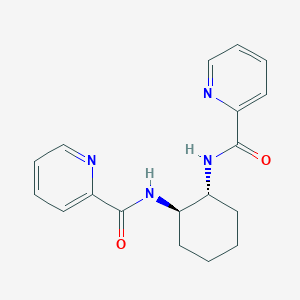




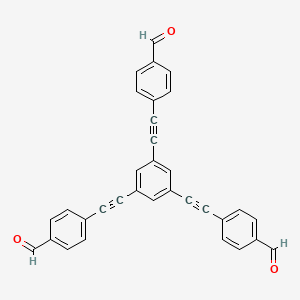
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
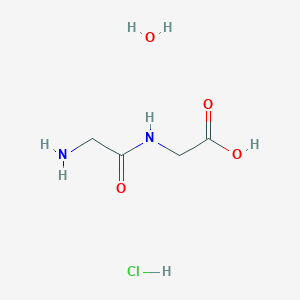
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
